7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
The synthesis of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . Another method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-iodosuccinimide for iodination and various bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves the inhibition of specific kinases involved in cancer cell proliferation . The compound targets the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 7-(2-Chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine include:
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: Used in similar kinase inhibition studies.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another halogenated derivative with potential medicinal applications.
Pyrrolo[1,2-f][1,2,4]triazin-4-amine: A non-halogenated derivative used in various chemical and biological studies.
The uniqueness of this compound lies in its specific chloroethyl group, which can be further modified to enhance its biological activity and selectivity .
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
7-(2-chloroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H9ClN4/c9-4-3-6-1-2-7-8(10)11-5-12-13(6)7/h1-2,5H,3-4H2,(H2,10,11,12) |
InChI Key |
GQDZMQXLPCTHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)N)CCCl |
Origin of Product |
United States |
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